S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate
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Overview
Description
S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate: is an organic compound that belongs to the class of carbamothioates This compound is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Preparation of 4-tert-butylbenzyl chloride: This can be achieved by reacting 4-tert-butylbenzyl alcohol with thionyl chloride under reflux conditions.
Synthesis of 2-(3-methylbutan-2-yl)pyridine: This intermediate can be synthesized through a Friedel-Crafts alkylation reaction involving pyridine and 3-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the carbamothioate linkage: The final step involves the reaction of 4-tert-butylbenzyl chloride with 2-(3-methylbutan-2-yl)pyridine in the presence of potassium thiocyanate and a base such as triethylamine to form the desired carbamothioate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate: can be compared with other carbamothioates and thioesters, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a tert-butylphenyl group and a pyridinyl group linked by a carbamothioate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
51308-69-1 |
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Molecular Formula |
C22H30N2OS |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate |
InChI |
InChI=1S/C22H30N2OS/c1-15(2)16(3)20-19(8-7-13-23-20)24-21(25)26-14-17-9-11-18(12-10-17)22(4,5)6/h7-13,15-16H,14H2,1-6H3,(H,24,25) |
InChI Key |
NKUJBMWSEPQKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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